molecular formula C16H16O3 B1291376 3-(3-(Benzyloxy)phenyl)propanoic acid CAS No. 57668-34-5

3-(3-(Benzyloxy)phenyl)propanoic acid

Cat. No. B1291376
CAS RN: 57668-34-5
M. Wt: 256.3 g/mol
InChI Key: HVXOYUOKPLHWNU-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)phenyl)propanoic acid is a chemical compound that is related to various research areas, including organic synthesis, photochemistry, and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-(3-(Benzyloxy)phenyl)propanoic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of Mannich bases, which are similar in structure to 3-(3-(Benzyloxy)phenyl)propanoic acid, involves the reaction of an aldehyde with an amine and a ketone . Another related compound, 3-(Benzyloxy)-1-butenyl phenyl sulfone, is synthesized via a Horner-Wadsworth-Emmons reaction, which is a method for forming carbon-carbon double bonds . These methods could potentially be adapted for the synthesis of 3-(3-(Benzyloxy)phenyl)propanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-(Benzyloxy)phenyl)propanoic acid has been studied using various spectroscopic techniques. For example, the molecular geometry and vibrational frequencies of a benzoxazolinone derivative were calculated using Hartree–Fock and density functional theory methods . These computational methods could be applied to 3-(3-(Benzyloxy)phenyl)propanoic acid to predict its molecular geometry and electronic structure.

Chemical Reactions Analysis

The chemical reactions of related compounds provide insights into the reactivity of 3-(3-(Benzyloxy)phenyl)propanoic acid. Photoinduced reactions of benzophenone derivatives have been studied, revealing the formation of ketyl radicals and subsequent cross-coupling reactions . Additionally, the behavior of furanones and benzoxazinones toward different nucleophiles has been reported, which could suggest potential reactivity patterns for 3-(3-(Benzyloxy)phenyl)propanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds can be indicative of those of 3-(3-(Benzyloxy)phenyl)propanoic acid. The dissociation constants and stability constants of metal chelates with a related propanoic acid derivative have been determined, providing information on the acid-base behavior and metal-binding properties . The ionization constants of Mannich bases suggest that these compounds can be protonated at physiological pH, which may also be relevant for 3-(3-(Benzyloxy)phenyl)propanoic acid . The antimicrobial activity of chiral propanoic acid derivatives against various bacteria indicates potential biological applications .

Scientific Research Applications

1. Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a related compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This application is crucial in the synthesis of bio-based benzoxazine monomers, contributing to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).

2. Synthesis of Substituted Sulfones

3-(Benzyloxy)-1-butenyl phenyl sulfone synthesis demonstrates the compound's relevance in the formation of esters, ethers, and substituted sulfones, showcasing its potential in organic synthesis and the development of new chemical compounds (D. Enders et al., 2003).

3. Building Block for Heterocyclic Compounds

The compound serves as a starting material for synthesizing various heterocyclic compounds such as furanones, pyrrolinones, and quinazolinones. This application is significant in medicinal chemistry for the creation of diverse molecular structures (A. Y. Soliman et al., 2010).

4. Antibacterial Activity in Chiral Derivatives

Chiral derivatives of the compound show antibacterial activities against various bacteria, highlighting its potential in developing new antibacterial agents. The specific configuration of substituted phenoxyl side chains significantly influences the antibacterial efficacy (Wei Zhang et al., 2011).

5. Stability Constants of Metal Chelates

The compound's derivatives are used to determine the stability constants of metal chelates, which is crucial in coordination chemistry and understanding metal-ligand interactions (Shobha Sharma et al., 2013).

6. Source for Synthesizing Monocyclic-2-azetidinones

3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a related compound, is used as a ketene source in synthesizing monocyclic-2-azetidinones. This application is significant in the field of organic chemistry for the synthesis of complex molecular structures (M. Behzadi et al., 2015).

Safety And Hazards

The safety data sheet suggests that this compound may cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXOYUOKPLHWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620391
Record name 3-[3-(Benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Benzyloxy)phenyl)propanoic acid

CAS RN

57668-34-5
Record name 3-[3-(Benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Acikalin, G Raabe, J Runsink, HJ Gais - 2011 - Wiley Online Library
The treatment of exocyclic alkenylsulfoximines, which carry an α‐glycinyl group at the allylic position, with HAliBu 2 caused cascade hydroalumination–cyclization–reduction and …

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